tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate
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Overview
Description
tert-Butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with two hydroxyl groups in the 3S and 4R positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate typically involves the protection of the hydroxyl groups on the cyclohexyl ring, followed by the introduction of the carbamate group. One common method involves the use of tert-butyl chloroformate as the carbamoylating agent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the cyclohexyl ring, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the cyclohexyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of cyclohexyl ethers or esters.
Scientific Research Applications
tert-Butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities during multi-step organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism by which tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate exerts its effects involves the interaction of the carbamate group with biological targets. The carbamate moiety can be hydrolyzed by enzymes such as esterases, releasing the active cyclohexyl compound. This active compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate: Similar structure but with a piperidine ring instead of a cyclohexyl ring.
tert-Butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate: Contains a pyrrolidine ring, offering different steric and electronic properties.
Uniqueness
tert-Butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate is unique due to the presence of two hydroxyl groups on the cyclohexyl ring, which can participate in a variety of chemical reactions. This dual functionality provides versatility in synthetic applications and potential for diverse biological interactions.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-7-4-5-8(13)9(14)6-7/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)/t7?,8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRJVNYCDQTYOU-ASODMVGOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C(C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CC[C@H]([C@H](C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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